(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
The compound is a derivative of benzo[d]thiazol-2-ylamino . Benzo[d]thiazol-2-ylamino derivatives have been studied for their inhibitory effects on tyrosinase, an enzyme that plays a key role in melanogenesis . These compounds are of interest in the development of treatments for pigmentation disorders and cosmetics .
Synthesis Analysis
While specific synthesis information for this compound was not found, benzo[d]thiazol-2-ylamino derivatives have been synthesized for study . The synthesis process involved the formation of imines . Further details would require access to more specific information or research articles.Mechanism of Action
Target of Action
It contains a 2-chlorobenzoic acid moiety , which is known to act as a plant growth regulator . It modulates the formation of stems, leaves, and flowers, as well as the development and ripening of fruit .
Mode of Action
Based on its structural similarity to 2-chlorobenzoic acid , it might interact with its targets in a similar manner. 2-chlorobenzoic acid is a Bronsted acid, capable of donating a hydron to an acceptor .
Biochemical Pathways
As a derivative of 2-chlorobenzoic acid , it might influence similar pathways, particularly those involved in plant growth and development .
Result of Action
Given its structural similarity to 2-chlorobenzoic acid , it might have similar effects, such as influencing plant growth and development .
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-23-15(21)10-20-13-8-4-5-9-14(13)24-17(20)19-16(22)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZNPCKGWNFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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